molecular formula C6H8N2O3S B1204779 4-(Hydroxyamino)benzenesulfonamide CAS No. 877-67-8

4-(Hydroxyamino)benzenesulfonamide

Cat. No. B1204779
CAS RN: 877-67-8
M. Wt: 188.21 g/mol
InChI Key: JLGHCFNZJKVXAE-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)benzenesulfonamide is a sulfamethoxazole metabolite . It has a molecular formula of C6H8N2O3S and is also known by other synonyms such as 4-Hydroxyamino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-(Hydroxyamino)benzenesulfonamide, involves intramolecular cyclization rearrangement reactions . For instance, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via this method from a previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxyamino)benzenesulfonamide consists of a central sulfur atom, two doubly bonded oxygens, a nitrogen atom (existing as a substituted amine), and an aniline group .


Chemical Reactions Analysis

The chemical reactions involving 4-(Hydroxyamino)benzenesulfonamide are primarily related to its role as an inhibitor of carbonic anhydrase isozymes . This inhibition is a key mechanism in its anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Hydroxyamino)benzenesulfonamide include a molecular weight of 188.2 and a molecular formula of C6H8N2O3S .

Scientific Research Applications

Synthesis and Chemical Structure

4-(Hydroxyamino)benzenesulfonamide and its derivatives have been synthesized using various methods, including microwave irradiation. These compounds have been structurally characterized using techniques like 1H NMR, 13C NMR, and HRMS. Such studies are crucial for confirming the chemical identity and purity of these compounds for further applications in research (Gul et al., 2016).

Biochemical Evaluation and Inhibitory Effects

The biochemical evaluation of 4-(Hydroxyamino)benzenesulfonamide derivatives has revealed significant inhibitory effects on certain enzymes, such as carbonic anhydrase (CA) isoenzymes. These studies are instrumental in understanding the potential therapeutic applications of these compounds in various medical conditions (Gul et al., 2016).

Potential in Anticancer Research

Some derivatives of 4-(Hydroxyamino)benzenesulfonamide have demonstrated promising anticancer activities. These compounds have been evaluated against various cancer cell lines, contributing to the development of new anticancer agents. This application is particularly significant in the field of medicinal chemistry and oncology research (Fahim & Shalaby, 2019).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and density functional theory (DFT) calculations, have been conducted on 4-(Hydroxyamino)benzenesulfonamide derivatives. These studies are essential for predicting the interaction of these compounds with biological targets, aiding in the design of more effective molecules (Fahim & Shalaby, 2019).

Development of Radioligands and Imaging Agents

Some studies have focused on synthesizing and evaluating derivatives of 4-(Hydroxyamino)benzenesulfonamide as potential radioligands for imaging purposes. These compounds could be used in positron emission tomography (PET) imaging, contributing to the field of diagnostic imaging and molecular medicine (Gao et al., 2014).

Safety And Hazards

4-(Hydroxyamino)benzenesulfonamide is harmful if swallowed . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance is recommended .

Future Directions

The future directions for 4-(Hydroxyamino)benzenesulfonamide research could involve further exploration of its anticancer and antimicrobial properties . The design and synthesis of new aryl thiazolone–benzenesulfonamides, including 4-(Hydroxyamino)benzenesulfonamide, and their carbonic anhydrase IX inhibitory effect could be a promising area of study .

properties

IUPAC Name

4-(hydroxyamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHCFNZJKVXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236570
Record name 4-Hydroxylaminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxyamino)benzenesulfonamide

CAS RN

877-67-8
Record name 4-Hydroxylaminobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxylaminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYLAMINOBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4V4XM89FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxyamino)benzenesulfonamide
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4-(Hydroxyamino)benzenesulfonamide
Reactant of Route 3
4-(Hydroxyamino)benzenesulfonamide

Citations

For This Compound
12
Citations
S Kong, YG Zhao, L Guo, M Gao, C Jin, Z She - Environmental Pollution, 2020 - Elsevier
Environmental threat induced by residual antibiotics in marine aquaculture wastewater is an urgent problem to be solved. In this study, one sulfamethoxazole (SMX)-degrading …
Number of citations: 15 www.sciencedirect.com
CA Oliveira, ED Penteado, IN Tomita… - Journal of Hazardous …, 2019 - Elsevier
Sulfamethazine (SMZ) is an antibiotic from sulfonamides class widely used in veterinary medicine and reported in wastewater and sewage. Thus, it is essential to study technologies to …
Number of citations: 22 www.sciencedirect.com
JT Park, LM Gómez Ramos, AS Bommarius - ChemBioChem, 2015 - Wiley Online Library
Nitroreductases (NRs) and ene‐reductases (ERs) both utilize flavin mononucleotide cofactors but catalyze distinct reactions. NRs reduce nitroaromatics, whereas ERs reduce …
Y Liu, J Hu, J Wang - Radiation Physics and Chemistry, 2014 - Elsevier
The radiation-induced degradation of sulfamethazine (SMT) was carried out by gamma irradiation. SMT with initial concentration of 20 mg/L was irradiated in the presence of 0, 0.1, 0.2, …
Number of citations: 96 www.sciencedirect.com
H Zhang, W Gong, Y Xue, W Zeng, L Bai, G Li, H Liang… - Water Research, 2023 - Elsevier
Membrane aerated biofilm reactors (MABRs) can be used to treat domestic wastewater containing sulfamethoxazole (SMX) because of their favorable performance in the treatment of …
Number of citations: 3 www.sciencedirect.com
Y Lin, J Chen, M Zhou, G Liu, S Li, C Shi… - Process Safety and …, 2022 - Elsevier
In this paper, the efficiency and mechanism of using nitrilotriacetic acid(NTA) as a complexing agent to enhance the zero-valent iron(Fe 0 )/peroxymonosulfate(PMS) system to remove …
Number of citations: 2 www.sciencedirect.com
F Wang, Y Wang, Y Li, X Cui, Q Zhang, Z Xie… - Dalton …, 2018 - pubs.rsc.org
Enabling the optimal usage of solar energy is considered to be one of the most pressing challenges in the photocatalytic remediation of water resident contaminants. Herein, a single-…
Number of citations: 91 pubs.rsc.org
N Chen, Y Huang, X Hou, Z Ai… - Environmental Science & …, 2017 - ACS Publications
Biochar, mainly including pyrochar produced via pyrolysis of biomass at moderate temperatures of 350–700 C and hydrochar formed by hydrothermal carbonization in a range of 150–…
Number of citations: 194 pubs.acs.org
J Wu, B Wang, L Blaney, G Peng, P Chen, Y Cui… - Chemical Engineering …, 2019 - Elsevier
Sulfamethazine (SMZ) is one of the most widely used sulfonamides and is frequently detected in water resources, posing threats to human and ecological health. To address this …
Number of citations: 117 www.sciencedirect.com
Q Wang, Y Pan, W Fu, H Wu, M Zhou… - Journal of Hazardous …, 2022 - Elsevier
The oxygen reduction reaction (ORR) activated by Fe 0 in the presence of three aminopolycarboxylic acids (CAs), ie nitrilotriacetic acid (NTA), ethylenediamine-N,N′-disuccinic acid (…
Number of citations: 13 www.sciencedirect.com

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